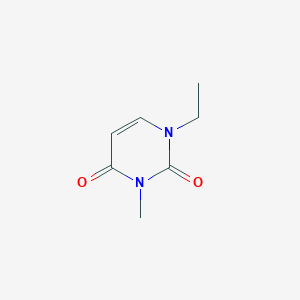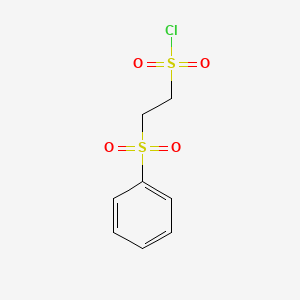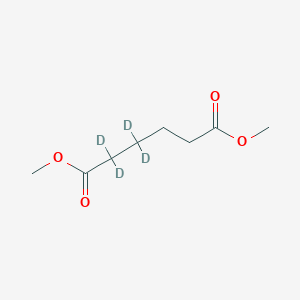
4-Bromo-1,2-bis(bromomethyl)benzene
説明
4-Bromo-1,2-bis(bromomethyl)benzene is a chemical compound with the molecular formula C8H7Br3 . It has a molecular weight of 342.86 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1,2-bis(bromomethyl)benzene consists of a benzene ring substituted with a bromo group at the 4th position and bromomethyl groups at the 1st and 2nd positions . The InChI code for this compound is 1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 .Physical And Chemical Properties Analysis
4-Bromo-1,2-bis(bromomethyl)benzene is a solid at room temperature . It has a density of 2.1±0.1 g/cm³ . The boiling point is 337.3±32.0 °C at 760 mmHg . The compound has a molar refractivity of 59.2±0.3 cm³ and a polarizability of 23.5±0.5 x 10^-24 cm³ .科学的研究の応用
Synthesis of Polysubstituted Benzenes
4-Bromo-1,2-bis(bromomethyl)benzene: is a valuable intermediate in the synthesis of polysubstituted benzenes. These compounds are crucial in the development of various pharmaceuticals and advanced materials. The presence of multiple bromine atoms allows for successive substitutions to introduce different functional groups, enabling the creation of complex benzene derivatives .
Development of Tridentate Carbene Ligands
This compound is used in the synthesis of tridentate carbene ligands. These ligands are important in coordination chemistry and catalysis, particularly in the formation of metal complexes that are used as catalysts in organic synthesis .
Inhibition of Human Nitric Oxide Synthases
Researchers utilize 4-Bromo-1,2-bis(bromomethyl)benzene in the synthesis of isothioureas, which play a role in the inhibition of human nitric oxide synthases. This application is significant in the study of cardiovascular diseases and the development of therapeutic agents .
Electrophilic Aromatic Substitution Reactions
Due to its reactive benzylic positions, this compound is a prime candidate for electrophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry for the construction of aromatic compounds with various substituents, which are essential in drug design and synthesis .
Free Radical Bromination
The benzylic position of 4-Bromo-1,2-bis(bromomethyl)benzene makes it suitable for free radical bromination reactions. This reaction is used to introduce bromine atoms at specific positions, which is a critical step in the synthesis of many organic compounds .
Nucleophilic Substitution Reactions
The compound can undergo nucleophilic substitution reactions at the benzylic position. This property is exploited to replace bromine atoms with other nucleophiles, leading to a wide range of derivatives with potential applications in medicinal chemistry and material science .
Multistep Synthesis Pathways
4-Bromo-1,2-bis(bromomethyl)benzene: can be used in multistep synthesis pathways to construct complex molecules. Its reactivity allows for the introduction of various functional groups in a controlled and sequential manner, which is crucial for the synthesis of intricate organic molecules .
Organic Synthesis Education
Lastly, due to its versatility and reactivity, this compound is often used in educational settings to teach advanced organic synthesis techniques. It provides a practical example for students to understand the intricacies of multistep synthesis and the strategic planning required in organic chemistry .
Safety and Hazards
作用機序
Target of Action
4-Bromo-1,2-bis(bromomethyl)benzene is a chemical compound used primarily as an intermediate in organic synthesis . The primary targets of this compound are other organic molecules, where it acts as a reagent to introduce phenyl groups .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The bromine atoms present in the compound are highly reactive and can participate in various substitution reactions . These reactions result in the introduction of phenyl groups into the target molecules .
Biochemical Pathways
The exact biochemical pathways affected by 4-Bromo-1,2-bis(bromomethyl)benzene depend on the specific reactions it is involved in. Generally, it is used in the synthesis of more complex organic compounds, and its role in these pathways is to facilitate the introduction of phenyl groups .
Result of Action
The primary result of the action of 4-Bromo-1,2-bis(bromomethyl)benzene is the successful synthesis of more complex organic compounds. The introduction of phenyl groups can significantly alter the properties of the target molecules, enabling the creation of a wide variety of chemical structures .
Action Environment
The action of 4-Bromo-1,2-bis(bromomethyl)benzene is influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . The reactions involving this compound should be carried out under controlled conditions, typically in a laboratory setting, to ensure safety and efficacy .
特性
IUPAC Name |
4-bromo-1,2-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGXPFKKAJUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500402 | |
| Record name | 4-Bromo-1,2-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-bis(bromomethyl)benzene | |
CAS RN |
69189-19-1 | |
| Record name | 4-Bromo-1,2-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-bis(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)

